REACTION_CXSMILES
|
O[CH:2]([CH3:10])[CH2:3][NH:4][C:5]([CH3:9])([CH3:8])[CH2:6]O.[NH3:11]>O>[CH3:9][C:5]1([CH3:8])[CH2:6][NH:11][CH:2]([CH3:10])[CH2:3][NH:4]1
|
Name
|
|
Quantity
|
120 g
|
Type
|
reactant
|
Smiles
|
OC(CNC(CO)(C)C)C
|
Name
|
|
Quantity
|
102 g
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
Ni Cu Cr
|
Quantity
|
60 g
|
Type
|
catalyst
|
Smiles
|
|
Name
|
|
Quantity
|
90 g
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(NCC(NC1)C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 48% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |